![molecular formula C15H14Cl2N2O3S B4683696 N-(2,3-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4683696.png)
N-(2,3-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
説明
N-(2,3-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide, commonly known as DMSO2-NCB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to possess anti-inflammatory, analgesic, and anti-cancer properties, making it an attractive candidate for drug development.
作用機序
The mechanism of action of DMSO2-NCB involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating inflammation and immune responses. By inhibiting this pathway, DMSO2-NCB reduces the production of pro-inflammatory cytokines and inhibits the activation of inflammatory cells, leading to a reduction in inflammation and pain. Additionally, DMSO2-NCB induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
DMSO2-NCB has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of several enzymes involved in inflammation and cancer, including COX-2, MMP-9, and HDAC. Additionally, DMSO2-NCB has been found to modulate the expression of several genes involved in inflammation and cancer, including TNF-α, IL-6, and Bcl-2.
実験室実験の利点と制限
One of the major advantages of using DMSO2-NCB in lab experiments is its potent anti-inflammatory and analgesic effects, which make it an attractive candidate for studying inflammation and pain. Additionally, DMSO2-NCB has been found to have anti-cancer properties, making it a useful tool for studying cancer. However, one of the limitations of using DMSO2-NCB in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on DMSO2-NCB. One area of research is the development of novel drug formulations that can enhance the bioavailability and efficacy of DMSO2-NCB. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, analgesic, and anti-cancer effects of DMSO2-NCB. Finally, clinical trials are needed to evaluate the safety and efficacy of DMSO2-NCB as a potential therapeutic agent for the treatment of inflammation, pain, and cancer.
科学的研究の応用
DMSO2-NCB has been extensively studied for its potential therapeutic applications. Research has shown that this compound exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. Additionally, DMSO2-NCB has been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-19(23(2,21)22)11-8-6-10(7-9-11)15(20)18-13-5-3-4-12(16)14(13)17/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLSAOCKWXAEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B4683616.png)
![ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B4683640.png)
![4-[4-(4-benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B4683643.png)
![methyl 4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4683650.png)
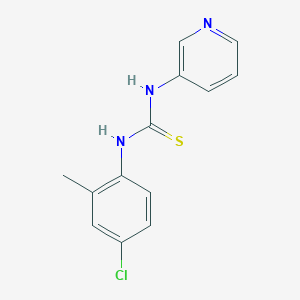

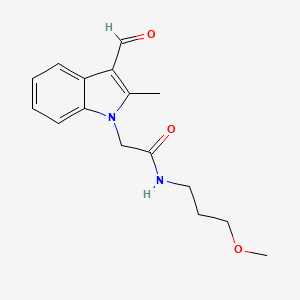
![N-(4-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4683676.png)
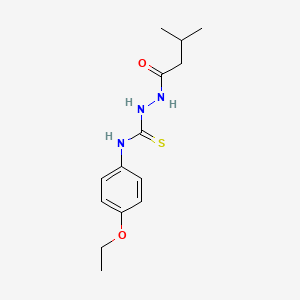
![N-(2-bromo-4,6-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4683700.png)
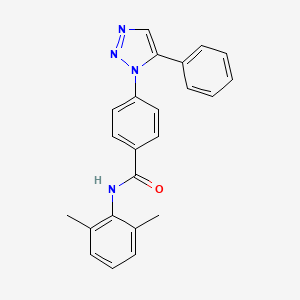
![N-[6-ethyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4683711.png)
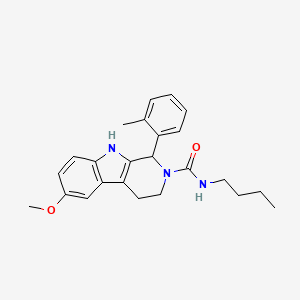
![2-({5-[(3-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4683718.png)